molecular formula C13H11NO3 B3046645 2-Hydroxy-5-(2-methylphenyl)nicotinic acid CAS No. 1261966-59-9

2-Hydroxy-5-(2-methylphenyl)nicotinic acid

Cat. No. B3046645
CAS RN: 1261966-59-9
M. Wt: 229.23 g/mol
InChI Key: VTJLUOPIYPNOGO-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(2-methylphenyl)nicotinic acid is a chemical compound that has been identified as a potential candidate for various applications in scientific experiments. It is a derivative of nicotinic acid and is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The compound 2-{[(2-hydroxy-5-methoxyphenyl) methylidene]amino} nicotinic acid was synthesized from o-phenylenediamine and 5-methoxysalicaldehyde . The synthesis was characterized using FT-IR, 1H-NMR, 13C-NMR, and GC–MS techniques .


Molecular Structure Analysis

The molecular structure of the compound was analyzed using density functional theory (DFT) at the B3LYP/6−31+G(d, P) level of theory and in silico molecular docking simulation .


Chemical Reactions Analysis

The synthesized compound was screened against some microbes to establish its potential antimicrobial activity . The Schiff base exhibited antimicrobial action against all the tested microbes except Candidas albicans isolate .

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(2-methylphenyl)nicotinic acid is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to scavenge free radicals, which may contribute to its antioxidant activity.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and antioxidant effects in various in vitro and in vivo models. It has also been shown to have herbicidal activity against various weeds. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

2-Hydroxy-5-(2-methylphenyl)nicotinic acid has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. However, this compound has some limitations, including its low solubility in water, which may limit its application in some experiments.

Future Directions

There are several future directions for 2-Hydroxy-5-(2-methylphenyl)nicotinic acid research. One potential direction is to further investigate its anti-inflammatory and antioxidant properties for the development of new drugs for the treatment of various diseases. Another direction is to explore its herbicidal activity for the development of new herbicides. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Scientific Research Applications

2-Hydroxy-5-(2-methylphenyl)nicotinic acid has been studied for its potential application in the field of pharmaceuticals. It has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. This compound has also been studied for its potential application in the field of agrochemicals. It has been shown to have herbicidal activity against various weeds, making it a potential candidate for the development of new herbicides.

Safety and Hazards

The safety data sheet for a related compound, nicotinic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(2-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-8-4-2-3-5-10(8)9-6-11(13(16)17)12(15)14-7-9/h2-7H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJLUOPIYPNOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00604825
Record name 5-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261966-59-9
Record name 5-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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